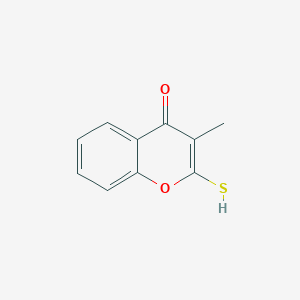![molecular formula C17H14BrClN2O4S B8292256 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromopyridine sulfonyl group, a chloroindole moiety, and a propionic acid methyl ester group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester typically involves multiple steps, including the formation of the bromopyridine sulfonyl chloride and the chloroindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.
Formation of Bromopyridine Sulfonyl Chloride: This step involves the sulfonylation of 5-bromopyridine using chlorosulfonic acid, resulting in the formation of 5-bromopyridine-3-sulfonyl chloride.
Synthesis of Chloroindole: The chloroindole moiety can be synthesized through a series of reactions starting from indole, involving chlorination and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chloroindole moiety may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: A precursor in the synthesis of the target compound.
Methyl 5-bromopyridine-3-carboxylate: Another bromopyridine derivative with different functional groups.
3-Amino-5-bromopyridine: A related compound with an amino group instead of a sulfonyl group.
Uniqueness
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is unique due to its combination of a bromopyridine sulfonyl group and a chloroindole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C17H14BrClN2O4S |
|---|---|
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
methyl 3-[1-(5-bromopyridin-3-yl)sulfonyl-5-chloroindol-3-yl]propanoate |
InChI |
InChI=1S/C17H14BrClN2O4S/c1-25-17(22)5-2-11-10-21(16-4-3-13(19)7-15(11)16)26(23,24)14-6-12(18)8-20-9-14/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
KXNUCAPMFYBZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CN(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)



![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)
![[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)





![2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8292284.png)
